ethyl 3,5-bis(methylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate
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Overview
Description
Ethyl 2,4-bis(methylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate is a complex heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core with ethyl and methylsulfanyl substituents. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-bis(methylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridopyrimidine Core: The initial step involves the construction of the pyridopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate pyridine and pyrimidine derivatives under specific conditions.
Introduction of Methylsulfanyl Groups: The methylsulfanyl groups are introduced via nucleophilic substitution reactions. This step often requires the use of methylthiolate reagents and suitable solvents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be accomplished using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale synthesis often requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-bis(methylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyridopyrimidine core or the methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylthiolate, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Ethyl 2,4-bis(methylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in biological research.
Medicine: The compound and its derivatives are investigated for their therapeutic potential.
Industry: The compound’s chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2,4-bis(methylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, pyridopyrimidine derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2,4-bis(methylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate can be compared with other similar compounds, such as:
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit significant biological activities and are used as topoisomerase I inhibitors.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and potential anticancer properties.
The uniqueness of ethyl 2,4-bis(methylsulfanyl)-5,8-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate lies in its specific substitution pattern and the presence of methylsulfanyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O2S3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
ethyl 3,5-bis(methylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate |
InChI |
InChI=1S/C14H17N3O2S3/c1-4-19-14(18)17-6-5-8-9(7-17)22-12-10(8)11(20-2)15-13(16-12)21-3/h4-7H2,1-3H3 |
InChI Key |
SYHNIZZLAMYFAF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NC(=N3)SC)SC |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NC(=N3)SC)SC |
Origin of Product |
United States |
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